1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core, substituted with a 4-chlorophenyl group and a 4-methylphenyl group. The presence of the oxadiazole ring further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known to exhibit potent antileishmanial and antimalarial activities . These compounds are likely to target key proteins or enzymes in the life cycle of these parasites, disrupting their normal function and leading to their death .
Mode of Action
A molecular docking study conducted on a similar compound revealed that it has a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that the compound may bind to its target(s) and inhibit their function, leading to the death of the parasite .
Biochemical Pathways
Similar compounds have been shown to disrupt the life cycle of parasites such as leishmania and plasmodium . This disruption could involve multiple biochemical pathways, leading to the death of the parasite .
Pharmacokinetics
The effectiveness of similar compounds against parasites suggests that they are likely to have good bioavailability .
Result of Action
The result of the compound’s action is the death of the parasite. For example, similar compounds have shown superior activity against Leishmania and Plasmodium, with significant suppression of the parasites .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules in the system .
Cellular Effects
It is hypothesized that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is important to investigate the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to investigate any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent construction of the pyrrolo[3,4-d][1,2,3]triazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with a pyrazole core, such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide.
Triazole Derivatives: Compounds with a triazole core, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Uniqueness
The uniqueness of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its specific combination of structural features, including the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole rings, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3/c1-11-2-8-14(9-3-11)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-30-15)12-4-6-13(21)7-5-12/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZACLBIXFOITGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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